molecular formula C20H24N2O5S B2990601 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide CAS No. 946343-90-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide

Cat. No. B2990601
CAS RN: 946343-90-4
M. Wt: 404.48
InChI Key: KZSDKGYUIMRKGH-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Scientific Research Applications

Medicinal Chemistry

The compound’s borate and sulfonamide groups contribute to its potential as a drug candidate. Researchers explore its use in drug design, especially in protecting diols during organic synthesis. Boronic acid compounds, like our subject, play a crucial role in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, they serve as enzyme inhibitors or specific ligand drugs .

Material Science

In material science, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide offers exciting possibilities. Its unique structure allows for innovative studies. Researchers investigate its properties for applications such as:

Nanotechnology

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide could be incorporated into nanomaterials for targeted drug delivery. Its borate linkages allow for controlled drug release based on microenvironmental changes, such as pH or glucose levels.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14(2)27-17-8-5-15(6-9-17)20(23)21-18-13-16(7-10-19(18)26-3)22-11-4-12-28(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSDKGYUIMRKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide

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